Cas no 1510286-40-4 (1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine)

1-(3-Fluorophenyl)cyclopropylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by its unique bicyclic structure, which incorporates a cyclopropane ring adjacent to an aromatic fluorophenyl group. This structural motif enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom improves metabolic stability and bioavailability, making it valuable for drug discovery applications. The rigid cyclopropyl framework may also contribute to selective binding interactions in biologically active compounds. Its well-defined stereochemistry and synthetic accessibility further support its utility in medicinal chemistry research, particularly in the development of CNS-targeting molecules or enzyme inhibitors.
1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine structure
1510286-40-4 structure
Product Name:1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine
CAS No:1510286-40-4
MF:C12H14FN
MW:191.244666576385
CID:5950175
PubChem ID:83673876
Update Time:2025-10-29

1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine
    • 1510286-40-4
    • EN300-2000850
    • 1-[1-(3-fluorophenyl)cyclopropyl]cyclopropan-1-amine
    • Inchi: 1S/C12H14FN/c13-10-3-1-2-9(8-10)11(4-5-11)12(14)6-7-12/h1-3,8H,4-7,14H2
    • InChI Key: HPUGCAAGWNGDIP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1(CC1)C1(CC1)N

Computed Properties

  • Exact Mass: 191.111027613g/mol
  • Monoisotopic Mass: 191.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine Pricemore >>

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Additional information on 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine

Research Brief on 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine (CAS: 1510286-40-4): Recent Advances and Applications

The compound 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine (CAS: 1510286-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its unique cyclopropyl and fluorophenyl moieties, exhibits promising pharmacological properties, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its potential as a novel therapeutic agent, with a focus on its pharmacokinetics, receptor binding affinity, and metabolic stability.

One of the key areas of investigation has been the compound's interaction with serotonin and dopamine receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) with a unique binding profile, distinguishing it from conventional SSRIs. The study highlighted its enhanced blood-brain barrier permeability and reduced off-target effects, making it a potential candidate for treating depression and anxiety disorders with fewer side effects.

In addition to its CNS applications, recent preclinical trials have investigated the compound's role in neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine exhibits neuroprotective properties by modulating oxidative stress pathways. The study, published in Neuropharmacology, reported a significant reduction in neuronal apoptosis in in vitro models of Parkinson's disease, suggesting its potential as a disease-modifying agent.

Another notable advancement is the compound's application in drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews explored its use as a prodrug moiety, leveraging its metabolic stability and lipophilicity to enhance the bioavailability of poorly soluble drugs. The researchers successfully conjugated the amine group with various anticancer agents, resulting in improved tumor targeting and reduced systemic toxicity in murine models.

Despite these promising findings, challenges remain in the clinical translation of 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine. Recent pharmacokinetic studies have identified variability in its metabolism across different patient populations, necessitating further optimization of its formulation. Additionally, the compound's synthetic route, as detailed in a 2023 Organic Process Research & Development paper, requires refinement to achieve scalable and cost-effective production.

In conclusion, 1-1-(3-fluorophenyl)cyclopropylcyclopropan-1-amine represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure and multifaceted pharmacological effects position it as a compelling candidate for future drug development. Ongoing research aims to address its metabolic challenges and expand its applications, particularly in CNS disorders and targeted drug delivery.

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